molecular formula C14H11ClFNO B7479421 N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide

Cat. No.: B7479421
M. Wt: 263.69 g/mol
InChI Key: WCHQWAVDIVNTOO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Similar structure but with a different position of the chlorine atom.

    N-(2-fluorophenyl)acetamide: Lacks the chlorophenyl group.

    N-(2-chlorophenyl)-2-(4-fluorophenyl)acetamide: Different position of the fluorine atom.

Uniqueness

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide is unique due to the specific positions of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This positional arrangement can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-11-6-2-4-8-13(11)17-14(18)9-10-5-1-3-7-12(10)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHQWAVDIVNTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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